An In-Depth Technical Guide to Methyl 2-[(succinimidooxy)carbonyl]benzoate: Properties, Reactivity, and Application in Bioconjugation
An In-Depth Technical Guide to Methyl 2-[(succinimidooxy)carbonyl]benzoate: Properties, Reactivity, and Application in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-[(succinimidooxy)carbonyl]benzoate (MSB) is a chemical reagent of significant interest in the field of bioconjugation, particularly in the construction of complex biomolecules such as antibody-drug conjugates (ADCs). Its structure combines a reactive N-hydroxysuccinimide (NHS) ester with a methyl benzoate moiety, positioning it as a valuable building block for the synthesis of advanced therapeutic and diagnostic agents. This guide provides a comprehensive overview of the core properties, reactivity, and potential applications of MSB, with a focus on its role as a precursor to self-immolative linkers in ADCs.
Physicochemical Properties of Methyl 2-[(succinimidooxy)carbonyl]benzoate
A thorough understanding of the physicochemical properties of MSB is fundamental to its effective application in experimental settings. These properties dictate its handling, storage, and reactivity.
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₁₁NO₆ | [1] |
| Molecular Weight | 277.23 g/mol | [1] |
| CAS Number | 438470-19-0 | [1] |
| Appearance | Solid | [1] |
| Melting Point | 76-80 °C | [1] |
| Purity | ≥97% | [1] |
Storage and Stability: MSB should be stored in a cool, dry place to prevent hydrolysis of the NHS ester. As with all NHS esters, it is sensitive to moisture.[2][3]
Core Reactivity: The NHS Ester
The primary reactive functional group in MSB is the N-hydroxysuccinimide ester. This group readily reacts with primary amines, such as the ε-amino group of lysine residues on the surface of proteins, to form a stable amide bond.[3][] This reaction is a cornerstone of bioconjugation due to its efficiency and specificity under mild aqueous conditions.
Mechanism of Amine Acylation
The reaction proceeds via a nucleophilic acyl substitution mechanism. The unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate which then collapses, releasing the N-hydroxysuccinimide leaving group and forming the stable amide bond.[5]
Caption: Mechanism of NHS ester reaction with a primary amine.
Optimizing Reaction Conditions
The efficiency of the conjugation reaction is highly dependent on the reaction conditions, primarily pH.
-
pH: The optimal pH for NHS ester reactions is typically between 7.2 and 8.5.[3] At lower pH, the primary amines are protonated and thus non-nucleophilic. At higher pH, the rate of hydrolysis of the NHS ester increases significantly, competing with the desired aminolysis reaction.[3][5]
-
Buffers: Amine-free buffers such as phosphate-buffered saline (PBS), borate buffer, or carbonate/bicarbonate buffer should be used to avoid competition with the target molecule.[2][5]
-
Temperature: The reaction can be performed at room temperature or at 4°C. Lower temperatures can help to minimize hydrolysis of the NHS ester, especially during longer incubation times.[5]
Application in Antibody-Drug Conjugates: A Gateway to Self-Immolative Linkers
While MSB itself is not a complete linker for ADCs, its methyl benzoate component is structurally analogous to the p-aminobenzyl carbamate (PABC) self-immolative spacer, a critical component of many clinically successful ADCs.[6][7] This structural similarity makes MSB a valuable synthon or model compound for the development of cleavable linkers.
The Role of Self-Immolative Spacers
In many ADCs, the cytotoxic payload is attached to the antibody via a linker that is designed to be cleaved under specific conditions within the target cancer cell, such as in the acidic environment of the lysosome or by specific enzymes like cathepsin B.[8][] A self-immolative spacer, like PABC, is positioned between the cleavage site and the drug. Once the trigger is cleaved (e.g., enzymatic cleavage of a dipeptide), the PABC unit undergoes a spontaneous 1,6-elimination reaction, releasing the unmodified, fully active payload.[6][7]
Caption: Mechanism of drug release from a self-immolative linker.
The methyl ester of MSB, upon hydrolysis, would yield a carboxylic acid ortho to the point of attachment to the antibody. This structure, while not identical to PABC, provides a foundational aromatic scaffold that can be further modified to create novel self-immolative systems.
Experimental Protocols
The following protocols provide a general framework for the use of an MSB-like NHS ester in the preparation and characterization of an antibody conjugate.
Protocol 1: Conjugation of an NHS Ester to an Antibody
This protocol describes the covalent attachment of an NHS ester-functionalized molecule to the lysine residues of an antibody.
Materials:
-
Antibody (e.g., IgG) in an amine-free buffer (e.g., PBS, pH 7.4)
-
Methyl 2-[(succinimidooxy)carbonyl]benzoate (or analogous NHS ester)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Conjugation buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25)
Procedure:
-
Antibody Preparation:
-
If the antibody is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the conjugation buffer.
-
Adjust the antibody concentration to 2-10 mg/mL.
-
-
NHS Ester Stock Solution:
-
Immediately before use, dissolve the NHS ester in anhydrous DMSO to a concentration of 10 mM.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the NHS ester stock solution to the antibody solution while gently vortexing. The final DMSO concentration should be below 10% to prevent antibody denaturation.[5]
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching:
-
Add the quenching solution to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Remove unreacted NHS ester and byproducts by passing the reaction mixture through a pre-equilibrated SEC column.
-
Collect the fractions containing the purified antibody conjugate.
-
Protocol 2: Purification of the Antibody-Drug Conjugate by Hydrophobic Interaction Chromatography (HIC)
HIC is a powerful technique for separating ADC species with different drug-to-antibody ratios (DARs) based on their hydrophobicity.
Materials:
-
Purified antibody conjugate from Protocol 1
-
HIC column (e.g., Phenyl Sepharose)
-
Binding buffer (e.g., 25 mM Sodium Phosphate, 1.0 M Ammonium Sulfate, pH 7.0)
-
Elution buffer (e.g., 25 mM Sodium Phosphate, pH 7.0)
-
HPLC system
Procedure:
-
Sample Preparation:
-
Dilute the antibody conjugate with the binding buffer to the desired starting concentration and salt concentration.
-
-
Chromatography:
-
Fraction Collection and Analysis:
-
Collect fractions and analyze them by UV-Vis spectroscopy and/or mass spectrometry to determine the DAR of each peak.
-
Protocol 3: Characterization of the Antibody-Drug Conjugate
1. Drug-to-Antibody Ratio (DAR) Determination by UV-Vis Spectroscopy:
-
Measure the absorbance of the purified ADC at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the conjugated molecule.
-
Calculate the DAR using the Beer-Lambert law and the known extinction coefficients of the antibody and the small molecule.
2. Mass Spectrometry (MS):
-
Intact mass analysis of the ADC can provide information on the distribution of different drug-loaded species.[11][12]
-
Peptide mapping, following enzymatic digestion of the ADC, can be used to identify the specific lysine residues that have been conjugated.
3. High-Performance Liquid Chromatography (HPLC):
-
Size-Exclusion Chromatography (SEC-HPLC): To assess the presence of aggregates in the final ADC product.
-
Reversed-Phase HPLC (RP-HPLC): Can be used to separate the light and heavy chains of the antibody after reduction, providing further information on drug distribution.[11]
Conclusion
Methyl 2-[(succinimidooxy)carbonyl]benzoate is a versatile reagent with significant potential in the field of bioconjugation. Its NHS ester functionality allows for efficient and specific labeling of proteins, while its methyl benzoate core serves as a valuable structural motif for the design of sophisticated linker technologies, particularly self-immolative linkers for antibody-drug conjugates. A thorough understanding of its properties, reactivity, and the principles of bioconjugation, as outlined in this guide, is essential for its successful application in the development of next-generation biologics.
References
- Bargh, J. D., et al. (2019). Cleavable linkers in antibody-drug conjugates. Chemical Society Reviews, 48(16), 4361-4374.
- Bouchard, H., et al. (2014). Antibody-drug conjugates—a new wave of cancer drugs. Bioorganic & Medicinal Chemistry Letters, 24(22), 5357-5363.
- BroadPharm. (2022). Protocol for PEG NHS Ester.
- Biotium. (2023). Protocol: Succinimidyl Ester Labeling of Protein Amines.
- Creative Biolabs. (n.d.).
- Dorywalska, M., et al. (2016). Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs and Its Mitigation by Linker Design. Molecular Cancer Therapeutics, 15(5), 958-970.
- Hamblett, K. J., et al. (2004). Effects of drug loading on the antitumor activity of a monoclonal antibody drug conjugate. Clinical Cancer Research, 10(20), 7063-7070.
- Hermanson, G. T. (2013).
- Charles River Laboratories. (n.d.).
- Casimir, J. R., Guichard, G., & Briand, J. P. (2002). Methyl 2-((succinimidooxy)carbonyl)benzoate (MSB): a new, efficient reagent for N-phthaloylation of amino acid and peptide derivatives. The Journal of Organic Chemistry, 67(11), 3764-3768.
- Thermo Fisher Scientific. (n.d.). Amine-Reactive Crosslinker Chemistry.
- ProteoGenix. (2022). ADC linkers: Definition and examples.
- Agilent Technologies. (n.d.).
- BOC Sciences. (n.d.). Antibody Conjugation Protocols: A Complete Step-by-Step Guide.
- Su, Y., et al. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. Acta Pharmaceutica Sinica B, 11(12), 3889-3907.
- Strop, P., et al. (2013). Location of conjugation modulates stability and pharmacokinetics of antibody-drug conjugates. Chemistry & Biology, 20(2), 161-167.
- Dubowchik, G. M., & Walker, M. A. (1999). Receptor-mediated and enzyme-dependent targeting of cytotoxic drugs. Pharmacology & Therapeutics, 83(2), 67-123.
- Jain, N., et al. (2015). Current ADC linker chemistry. Pharmaceutical Research, 32(11), 3526-3540.
- Poudel, Y. B., et al. (2019).
- Burke, P. J., et al. (2017). Cathepsin B Is Dispensable for Cellular Processing of Cathepsin B–Cleavable Antibody–Drug Conjugates. Cancer Research, 77(10), 2686-2693.
- Dal Corso, A., et al. (2017). Protease-Cleavable Linkers in Antibody–Drug Conjugates. Trends in Pharmacological Sciences, 38(8), 752-765.
- Sigma-Aldrich. (n.d.). Methyl 2-(succinimidooxy)
- Santa Cruz Biotechnology. (n.d.). Methyl 2-[(succinimidooxy)
Sources
- 1. 2-[(琥珀酰亚胺氧基)羰基]苯甲酸甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. broadpharm.com [broadpharm.com]
- 3. biotium.com [biotium.com]
- 5. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]
- 6. ADC linkers: Definition and examples - ProteoGenix [proteogenix.science]
- 7. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 10. Purification of ADCs by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. criver.com [criver.com]
